molecular formula Co(ClO4)2<br>Cl2CoO8 B082523 Cobalt diperchlorate CAS No. 13455-31-7

Cobalt diperchlorate

Cat. No.: B082523
CAS No.: 13455-31-7
M. Wt: 257.83 g/mol
InChI Key: BSUSEPIPTZNHMN-UHFFFAOYSA-L
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Description

Ecraprost is a synthetic analog of prostaglandin E1, primarily used as a prodrug. It is known for its vasodilating and angiogenic properties, making it a valuable compound in medical research and treatment. The molecular formula of Ecraprost is C28H48O6, and it has a molecular weight of 480.68 g/mol .

Scientific Research Applications

Ecraprost has a wide range of applications in scientific research, including:

Safety and Hazards

Exposure to cobalt may cause harm to the eyes, skin, heart, and lungs. It is also suspected of causing cancer . The compound is classified as an oxidizer and may intensify fire. It can cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

Future Directions

The rapid growth of electric vehicles and large-scale battery storage applications is expected to drive increasing demand for cobalt – and with it, greater price risk .

Mechanism of Action

Target of Action

Cobalt (II) perchlorate, also known as Cobalt diperchlorate or Cobaltous perchlorate, is an inorganic chemical compound It’s known that cobalt (ii) complexes show promising biological activities such as antimicrobial, anticancer, and antiviral .

Mode of Action

The mode of action of Cobalt (II) perchlorate is not fully understood. It’s known that the compound can form complexes with other molecules. For instance, it has been shown to form six mononuclear complexes with a reduced Schiff base, N-(2-hydroxybenzyl)alanine . These complexes showed high stability in aqueous solution .

Biochemical Pathways

Cobalt (ii) complexes have been shown to inhibit recbcd function, which is essential for sos induction . This suggests that Cobalt (II) perchlorate might affect DNA replication and repair pathways.

Pharmacokinetics

It’s known that the compound is highly soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

Cobalt (ii) complexes are known to affect dna replication, cause dna damage, and inhibit the sos repair pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cobalt (II) perchlorate. For instance, the compound’s solubility in water suggests that it could be more active in aqueous environments. Furthermore, factors such as pH, temperature, and salt concentration can influence the activity of perchlorate-reducing bacteria, which can degrade perchlorate pollution in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ecraprost is synthesized through a series of chemical reactions involving the esterification of prostaglandin E1. The process typically involves the use of butyric acid and butanol in the presence of a catalyst to form the butyl ester derivative .

Industrial Production Methods: In industrial settings, Ecraprost is produced using lipid-encapsulation techniques to enhance its stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions: Ecraprost undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin derivatives with altered functional groups, enhancing their therapeutic properties .

Comparison with Similar Compounds

Uniqueness: Ecraprost’s uniqueness lies in its lipid-encapsulated formulation, which enhances its stability and bioavailability compared to other prostaglandin analogs. This makes it particularly effective in clinical settings where prolonged drug action is required .

Properties

IUPAC Name

cobalt(2+);diperchlorate
Source PubChem
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InChI

InChI=1S/2ClHO4.Co/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSEPIPTZNHMN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2]
Source PubChem
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Molecular Formula

Co(ClO4)2, Cl2CoO8
Record name cobalt(II) perchlorate
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Violet odorless crystals (color may vary towards red or blue); Hygroscopic; [GFS Chemicals MSDS]
Record name Cobalt(II) perchlorate
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CAS No.

13455-31-7, 32479-39-3
Record name Perchloric acid, cobalt(2+) salt (2:1)
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Record name Perchloric acid, cobalt salt
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Record name Perchloric acid, cobalt(2+) salt (2:1)
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Record name Cobalt diperchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt diperchlorate
Customer
Q & A

Q1: What is the molecular formula and weight of Cobalt(II) perchlorate?

A1: The molecular formula of Cobalt(II) perchlorate hexahydrate is Co(ClO4)2·6H2O. Its molecular weight is 365.93 g/mol.

Q2: What is the coordination geometry of cobalt(II) ion in N,N-dimethylformamide (DMF) solution?

A2: EXAFS studies show that cobalt(II) ion in DMF adopts an octahedral geometry, coordinating with six DMF molecules to form [Co(dmf)6]2+. []

Q3: How does the Co-O bond length in [Co(dmf)6]2+ compare to that in [Co(H2O)6]2+?

A3: The Co-O bond length in [Co(dmf)6]2+ in DMF is 206(1) pm, which is very similar to the Co-O bond length of 208 pm observed in [Co(H2O)6]2+ in water. []

Q4: What spectroscopic techniques are useful for characterizing Cobalt(II) perchlorate complexes?

A4: Various spectroscopic techniques are employed for characterization, including: * UV-Vis Spectroscopy: Provides information about electronic transitions and coordination geometry. [, , ]* IR Spectroscopy: Useful for identifying ligands and studying metal-ligand bonding. [, , , , , ]* Raman Spectroscopy: Complements IR data and provides additional information about molecular vibrations. []* ESR Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic cobalt(II) complexes. [, ]* NMR Spectroscopy: Useful for characterizing ligands and studying solution-state structures. [, ]

Q5: Can Cobalt(II) perchlorate act as a catalyst?

A5: Yes, Cobalt(II) perchlorate can function as a Lewis acid catalyst. For instance, it catalyzes the one-pot synthesis of dihydropyrimidinones and dihydropyrimidinthiones under sonochemical conditions. []

Q6: How does Cobalt(II) perchlorate catalyze the synthesis of dihydropyrimidinones and dihydropyrimidinthiones?

A6: Cobalt(II) perchlorate coordinates with carbonyl functionalities, stabilizing polar imine-enamine intermediates. This facilitates cyclization to form the desired dihydropyrimidinone or dihydropyrimidinthione products. []

Q7: How does Cobalt(II) perchlorate react with ethylenediamine and oxygen in dilute aqueous solutions?

A7: Cobalt(II) perchlorate reacts with ethylenediamine and oxygen to form a brown, diamagnetic complex with a Co:ethylenediamine:oxygen ratio of 2:4:1. This complex can further undergo elation with excess base to form polymeric species. []

Q8: Can the brown complex formed from the reaction of cobalt(II) perchlorate, ethylenediamine, and oxygen be oxidized to a green paramagnetic complex?

A8: No, attempts to oxidize the brown complex using sodium peroxydisulfate, potassium bromate, bromine, or chlorine were unsuccessful. []

Q9: How does the addition of ammonia affect the reaction of cobalt(II) perchlorate with ethylenediamine and oxygen?

A9: Adding ammonia prior to oxygenation results in the formation of a different brown complex, postulated to have a Co:ethylenediamine:ammonia:oxygen ratio of 2:4:2:1. This ammonia-containing complex does not undergo elation. []

Q10: Have computational methods been used to study Cobalt(II) perchlorate?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cobalt(II) perchlorate catalyzed reactions, providing insights into reaction pathways and intermediate stabilization. []

Q11: How does the structure of the ligand affect the stability and geometry of Cobalt(II) perchlorate complexes?

A11: The steric and electronic properties of the ligand significantly influence complex stability and geometry. For instance, bulky arylisocyanide ligands can stabilize unusual six-coordinate Cobalt(II) complexes, while smaller ligands typically lead to five-coordinate species. [, ]

Q12: What factors can affect the stability of Cobalt(II) perchlorate complexes?

A12: The stability of cobalt(II) perchlorate complexes can be affected by factors such as:* Ligand properties: Steric hindrance and electronic properties of ligands can impact complex stability. [, ]* Solvent: Solvent polarity and coordinating ability can influence ligand exchange equilibria and complex stability. [, , , ]* Atmosphere: Exposure to air can lead to oxidation in some cases. []

Q13: What analytical methods are used to study the formation of cobalt(II) bromo-complexes in acetone?

A13: Potentiometry, using a Ag–AgBr electrode, is used to study the stepwise formation of dibromo- and tribromo-cobalt(II) complexes in acetone. Spectrophotometry is further employed to characterize these complexes and investigate the formation of the tetrabromo-complex at higher bromide concentrations. []

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